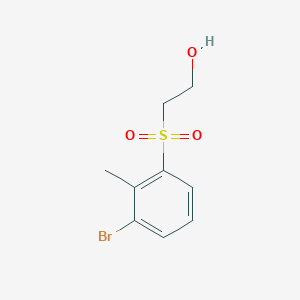
2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol
Overview
Description
2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol is a useful research compound. Its molecular formula is C9H11BrO3S and its molecular weight is 279.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a methyl group, and a sulfonyl group attached to an ethanol moiety. Its molecular formula is C10H12BrO3S. This compound has garnered interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
The compound's structure enhances its solubility in polar solvents and contributes to its chemical reactivity. The presence of the sulfonyl group is significant as it may facilitate interactions with various biological targets.
Research indicates that this compound may exhibit enzyme inhibitory properties . It is hypothesized that the compound binds to specific molecular targets, potentially inhibiting certain enzymes by blocking their active sites. This suggests a mechanism of competitive inhibition, which could have implications for drug development targeting various diseases.
Biological Activity
The biological activity of this compound has been explored in several studies:
Case Studies and Research Findings
- Enzyme Inhibition Studies : In a study examining enzyme inhibitors, compounds structurally similar to this compound were found to inhibit carbonic anhydrases effectively. This points toward the potential of developing this compound as a therapeutic agent targeting specific enzymes involved in disease pathways .
- Antimicrobial Activity : While direct studies on this compound are sparse, related compounds have been tested for their antimicrobial efficacy. For example, ethanol extracts from certain fungi showed significant antimicrobial activity against resistant strains like MRSA, indicating that compounds with similar structural features could also be effective .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-methylbenzenesulfonic acid | Contains a sulfonic acid group but lacks an ethanol moiety. | Potentially antimicrobial |
| 4-Bromo-3-methylbenzenesulfonyl chloride | Similar sulfonyl group but different halogen position. | Active against certain enzymes |
| 4-Amino-3-methylbenzenesulfonyl ethanol | Contains an amino group instead of a bromine atom. | Known for anti-cancer properties |
| 4-Methylbenzenesulfonyl thioethanol | Contains a thioether instead of a sulfonate group. | Exhibits varied biological activities |
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-8(10)3-2-4-9(7)14(12,13)6-5-11/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLGULNZXLZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















